molecular formula C13H13N7 B6448861 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2549010-73-1

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6448861
CAS No.: 2549010-73-1
M. Wt: 267.29 g/mol
InChI Key: GMPYTXVVKJZIAB-UHFFFAOYSA-N
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Description

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine ring, which is further substituted with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary target of 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition is achieved through the compound’s specific binding to the kinase domain, which is characterized by numerous hydrogen bonds, hydrophobic C–H…π, and π…π interactions .

Biochemical Pathways

The affected pathways involve cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, leading to downstream effects that can include the suppression of cell growth and proliferation.

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the inhibition of protein kinases and the disruption of cellular signaling processes. This leads to the suppression of cell growth and proliferation, which can have significant implications in the treatment of diseases like cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones.

    Substitution with Piperazine: The pyrazine ring is then reacted with piperazine under suitable conditions, often involving a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Introduction of the Pyrimidine Ring: The final step involves the substitution of the piperazine ring with a pyrimidine derivative. This can be achieved through nucleophilic substitution reactions using pyrimidine halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazine rings, especially in the presence of halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols

Scientific Research Applications

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: This compound shares the piperazine and pyrimidine rings but lacks the pyrazine ring.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure but includes a benzamide group.

Uniqueness

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile is unique due to its specific combination of pyrazine, piperazine, and pyrimidine rings

Properties

IUPAC Name

3-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c14-9-11-13(17-4-3-16-11)20-7-5-19(6-8-20)12-1-2-15-10-18-12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPYTXVVKJZIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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